molecular formula C18H23FN4O2 B2394609 (3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone CAS No. 1014049-68-3

(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2394609
CAS No.: 1014049-68-3
M. Wt: 346.406
InChI Key: VIRAAXRWDCCXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, includes a pyrazole ring, a piperazine ring, and a ketone group . The pyrazole ring is a five-membered ring with two nitrogen atoms, the piperazine ring is a six-membered ring with two nitrogen atoms, and the ketone group consists of a carbon atom double-bonded to an oxygen atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole and piperazine rings might participate in various reactions involving nucleophilic or electrophilic substitution. The ketone group could be involved in reactions such as reduction, oxidation, or condensation .

Scientific Research Applications

Potential in Pain Management

One study discusses the synthesis and pharmacological activity of a series of pyrazoles, including a compound with structural similarities to the queried compound, as σ1 receptor antagonists. These compounds show promise for the treatment of pain due to their high aqueous solubility, metabolic stability, and antinociceptive properties in animal models. Such characteristics are critical for classifying compounds as BCS class I, indicating a high permeability and solubility profile suitable for clinical development in pain management (Díaz et al., 2020).

Antimicrobial Applications

Research on new pyridine derivatives, including those structurally related to the queried compound, has demonstrated variable and modest antimicrobial activity against several strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents, which is particularly relevant given the ongoing challenge of antibiotic resistance (Patel, Agravat, & Shaikh, 2011).

Anticonvulsant Drug Development

A novel anticonvulsant drug candidate named "Epimidin," related to the chemical structure , has been reported. A new HPLC method for determining related substances in this potential active pharmaceutical ingredient has been developed and validated, underlining the importance of ensuring purity and safety in drug development. This work is crucial for advancing new treatments for epilepsy and other seizure disorders (Severina et al., 2021).

Antifungal and Antibacterial Properties

Several studies have synthesized and evaluated compounds structurally similar to the queried molecule for antimicrobial activity. These compounds have shown good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Such findings indicate potential applications in developing new antibacterial and antifungal therapies, addressing the need for more effective treatments against resistant microbial strains (Kumar et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical, chemical, and biological properties. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, investigating its biological activities, and assessing its safety and potential applications .

Properties

IUPAC Name

(3-ethoxy-1-ethylpyrazol-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-3-23-13-16(17(20-23)25-4-2)18(24)22-11-9-21(10-12-22)15-7-5-14(19)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRAAXRWDCCXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.